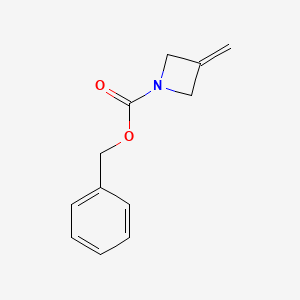

Benzyl 3-methyleneazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-methylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAXEPGOVIEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736322 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-23-0 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of Benzyl 3-methyleneazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, tailored for researchers and drug development professionals.

Strategic Importance in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target-binding affinity. The 3-methyleneazetidine scaffold, in particular, serves as a versatile bioisostere for aromatic and other cyclic systems. The exocyclic double bond provides a unique conformational rigidity and a reactive handle for further functionalization, making it a privileged motif in the design of novel therapeutics. The N-carboxybenzyl (Cbz) protecting group offers a stable yet readily removable shield for the nitrogen atom, crucial for multi-step synthetic campaigns.

Core Synthetic Strategy: An Overview

The most prevalent and reliable method for synthesizing this compound involves the base-induced elimination of a suitable leaving group from the 3-position of a protected azetidine ring. This strategy is favored for its efficiency and high yields.

The general workflow can be visualized as a two-stage process: first, the synthesis of a key intermediate, an N-Cbz-protected azetidine bearing a leaving group at the C3 position, and second, the elimination reaction to form the target exocyclic methylene group.

Caption: The concerted E2 mechanism for methylene group formation.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis, starting from the commercially available N-Cbz-3-hydroxyazetidine.

Part A: Synthesis of Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Intermediate)

This step converts the hydroxyl group into a much better leaving group (mesylate).

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Cbz-3-hydroxyazetidine | 207.23 | 5.00 g | 24.1 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Triethylamine (TEA) | 101.19 | 5.0 mL (3.63 g) | 35.9 |

| Methanesulfonyl chloride (MsCl) | 114.55 | 2.25 mL (3.30 g) | 28.8 |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Cbz-3-hydroxyazetidine (5.00 g, 24.1 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (5.0 mL, 35.9 mmol) to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (2.25 mL, 28.8 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil or solid. This intermediate is often used in the next step without further purification.

Part B: (Final Product)

This is the critical elimination step to form the target compound.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate | 285.31 | ~24.1 mmol (crude) | ~24.1 |

| Potassium tert-butoxide (KOtBu) | 112.21 | 4.06 g | 36.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 120 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude mesylate from Part A in anhydrous THF (120 mL).

-

Base Addition: Add potassium tert-butoxide (4.06 g, 36.2 mmol) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the formation of the product by TLC or GC-MS.

-

Workup: Carefully quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a yellow oil. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure this compound as a colorless oil.

Expected Yield: ~75-85% over two steps.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 – 7.28 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂Ph), 4.95 (t, J = 2.8 Hz, 2H, =CH₂), 4.55 (t, J = 2.8 Hz, 4H, azetidine ring CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.5, 143.1, 136.4, 128.5, 128.0, 127.9, 104.3, 67.0, 58.9 |

| Mass Spec (ESI) | m/z calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.10; found: 204.10 |

| Appearance | Colorless to pale yellow oil |

Troubleshooting and Key Considerations

-

Incomplete Mesylation: Ensure all reagents are anhydrous, particularly the DCM and TEA. The reaction should be kept cold during the addition of MsCl to prevent side reactions.

-

Low Yield in Elimination: The most common cause is the quality of the base. Use fresh, high-purity potassium tert-butoxide. Ensure the reaction is truly anhydrous, as water will consume the base.

-

Product Instability: While generally stable, the exocyclic methylene group can be reactive. It is recommended to store the purified product under an inert atmosphere at low temperatures (-20 °C) for long-term stability.

-

Alternative Leaving Groups: While mesylate is highly effective, tosylate or iodide can also be used as leaving groups in the elimination step. The choice may depend on the specific substrate or desired reaction conditions.

Conclusion

The synthesis of this compound via a base-induced elimination of a C3-mesylate is a robust and scalable method. By carefully controlling reaction conditions, particularly moisture and temperature, and using high-quality reagents, researchers can reliably access this valuable synthetic intermediate. The insights and detailed protocols provided herein serve as a comprehensive guide for its successful preparation, enabling further exploration in the field of drug discovery and development.

References

-

Organic Syntheses, Coll. Vol. 10, p.5 (2004); Vol. 77, p.180 (2000). Preparation of N-tert-Butoxycarbonyl-3-methyleneazetidine. This reference provides a well-vetted, large-scale procedure for a similar compound (Boc-protected instead of Cbz), establishing the fundamental reliability of the elimination strategy from a 3-substituted azetidine. The principles and workup are directly applicable. [Link]

-

Journal of Organic Chemistry, 2005, 70 (18), pp 7230–7237. Synthesis of 3-Substituted Azetidines and Their Evaluation as β-Secretase (BACE1) Inhibitors. This paper describes the synthesis of various N-protected 3-hydroxyazetidines and their conversion to other functional groups, illustrating the common pathways for preparing the necessary precursors for elimination reactions. [Link]

Introduction: The Significance of the 3-Methyleneazetidine Scaffold

An In-Depth Technical Guide to the Synthesis of Benzyl 3-Methyleneazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility, metabolic stability, and reduced lipophilicity. The introduction of an exocyclic methylene group at the 3-position creates a unique bioisostere for various functional groups and a versatile synthetic handle for further elaboration. This compound, in particular, serves as a key building block in the synthesis of novel therapeutics, where the benzyl carbamate (Cbz) group provides robust protection of the nitrogen atom during subsequent chemical transformations. This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles.

Proposed Synthetic Pathway: A Mechanistic Overview

The most direct and reliable method for the synthesis of this compound involves the olefination of a corresponding azetidin-3-one precursor. The Wittig reaction is a classic and highly effective method for converting ketones into alkenes. In this proposed synthesis, the commercially available Benzyl 3-oxoazetidine-1-carboxylate is treated with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base.

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the azetidin-3-one, forming a betaine intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the phosphonium salt without competing side reactions.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Step-by-Step Synthesis

This protocol is based on established Wittig reaction procedures and adapted for the specific substrate, Benzyl 3-oxoazetidine-1-carboxylate[1][2].

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Example |

| Benzyl 3-oxoazetidine-1-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 105258-93-3 | BLD Pharm[2] |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1779-49-3 | Sigma-Aldrich |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Brine | NaCl (aq) | - | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | VWR |

Procedure

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Add anhydrous THF (20 mL) to the washed sodium hydride.

-

In a separate flask, dissolve methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (30 mL).

-

Slowly add the solution of methyltriphenylphosphonium bromide to the sodium hydride suspension at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF (15 mL).

-

Cool the ylide solution to 0 °C and slowly add the solution of Benzyl 3-oxoazetidine-1-carboxylate via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

-

Partition the mixture between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum will show characteristic peaks for the exocyclic methylene protons, the azetidine ring protons, and the benzyl protecting group.

Expert Insights and Troubleshooting

-

Anhydrous Conditions: The Wittig reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Base Selection: While sodium hydride is effective, other strong bases such as n-butyllithium or potassium tert-butoxide can also be used. The choice of base may influence the reaction yield and side product formation.

-

Purification: The removal of triphenylphosphine oxide can be challenging. Careful column chromatography is typically required. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.

-

Alternative Olefination Methods: While the Wittig reaction is robust, other olefination methods such as the Horner-Wadsworth-Emmons reaction could also be employed. The Horner-Wadsworth-Emmons reaction often provides better yields and easier purification as the phosphate byproduct is water-soluble[3][4].

Conclusion

The synthesis of this compound is a key step in the development of novel azetidine-containing pharmaceuticals. The protocol detailed in this guide, based on the well-established Wittig reaction, provides a reliable and reproducible method for accessing this valuable building block. By understanding the underlying chemical principles and paying close attention to experimental details, researchers can confidently synthesize this compound and advance their drug discovery programs.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

-

Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. - ResearchGate. Available from: [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. Available from: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available from: [Link]

-

Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines - Neliti. Available from: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. Available from: [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available from: [Link]

-

Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid - PrepChem.com. Available from: [Link]

-

Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem. Available from: [Link]

-

A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

This compound - FDER | UNR. Available from: [Link]

Sources

Preparation of Benzyl 3-methyleneazetidine-1-carboxylate from 3-hydroxyazetidine derivatives

An In-depth Technical Guide to the Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate from 3-Hydroxyazetidine Derivatives

Abstract

The 3-methyleneazetidine moiety is a highly sought-after structural motif in modern medicinal chemistry. Its unique conformational constraints and role as a bioisosteric replacement for other functional groups have established it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound, a key protected intermediate, starting from its corresponding 3-hydroxyazetidine precursor. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer expert insights into the causal factors guiding procedural choices, ensuring a robust and reproducible synthetic outcome.

Introduction: The Strategic Value of 3-Methyleneazetidines

Small, strained ring systems are powerful tools in drug discovery for exploring chemical space with precision. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity. The introduction of an exocyclic methylene group at the 3-position creates the 3-methyleneazetidine scaffold, which serves as a unique and valuable structural element. These derivatives are often employed as constrained analogs of larger groups or as bioisosteres for carbonyls and aromatic rings, modulating physicochemical properties and target engagement.[1][2]

The synthesis of these vital building blocks hinges on the efficient conversion of readily available 3-hydroxyazetidine derivatives. The core chemical transformation is the elimination of water from the 3-hydroxyazetidine core to form the exocyclic double bond. This guide will focus on the most reliable and widely employed methods to achieve this transformation, specifically for the N-Cbz (carboxybenzyl) protected variant, this compound.[3][4]

Overview of Synthetic Pathways

The conversion of an alcohol to an alkene is a cornerstone transformation in organic synthesis. For the specific case of Benzyl 3-hydroxyazetidine-1-carboxylate, the methodologies can be broadly categorized into two strategic approaches:

-

Two-Step Activation & Elimination: This is the most common and often most reliable pathway. The poor leaving group, hydroxyl (-OH), is first converted into a superior leaving group (e.g., a sulfonate ester like mesylate or tosylate). A subsequent base-mediated elimination reaction then generates the alkene.

-

Direct Dehydration: This approach utilizes specialized reagents that facilitate the direct elimination of water in a single synthetic operation, often under mild conditions.

Caption: High-level overview of synthetic routes.

Preparation of the Starting Material

A robust synthesis begins with a high-quality starting material. Benzyl 3-hydroxyazetidine-1-carboxylate is typically prepared by protecting the nitrogen of 3-hydroxyazetidine with a carboxybenzyl (Cbz or Z) group. This is a standard procedure involving the reaction of 3-hydroxyazetidine (often as the hydrochloride salt) with benzyl chloroformate in the presence of a base.[5]

Experimental Protocol: N-Cbz Protection of 3-Hydroxyazetidine

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a biphasic mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify by silica gel chromatography to afford Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil.[5]

Method 1: Mesylation Followed by Elimination

This two-step sequence is the workhorse method for this transformation. It offers high yields and predictability. The hydroxyl group is first converted into a methanesulfonate (mesylate) ester, an excellent leaving group, which is then eliminated.

Causality and Mechanistic Insight

The hydroxyl group is a poor leaving group because its conjugate acid, water (pKa ~15.7), is not significantly more stable than the hydroxide ion itself. Converting the alcohol to a mesylate transforms the leaving group into the mesylate anion. The conjugate acid of this anion, methanesulfonic acid, is a very strong acid (pKa ~ -1.9), making the mesylate anion a weak, stable base and thus an excellent leaving group.[6]

The subsequent elimination is typically performed with a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to favor the E2 (elimination, bimolecular) pathway over a competing SN2 (substitution, nucleophilic, bimolecular) reaction, which would lead to undesired side products.[7]

Caption: Workflow for the mesylation-elimination pathway.

Experimental Protocol: Mesylation and Elimination

-

Mesylate Formation:

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

The crude mesylate is often unstable and is typically used directly in the next step without purification.[1] Some protocols wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate before proceeding.[1]

-

-

Elimination:

-

To the crude mesylate solution (or the isolated crude mesylate redissolved in a suitable solvent like THF or toluene), add 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq).

-

Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., 80-110 °C) and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water, dilute HCl (e.g., 1M) to remove the DBU, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield this compound.

-

| Parameter | Condition | Rationale |

| Mesylation Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, dissolves reactants well, and is unreactive. |

| Mesylation Base | Triethylamine (Et₃N) | Acts as an acid scavenger for the HCl generated. |

| Elimination Base | 1,8-Diazabicycloundec-7-ene (DBU) | Strong, sterically hindered base that favors E2 elimination. |

| Temperature | 0 °C for mesylation; Reflux for elimination | Low temperature controls the exothermic mesylation; heat provides activation energy for elimination. |

Method 2: Direct Dehydration with Specialized Reagents

While the two-step method is robust, several reagents can effect the dehydration in a single step, which can be advantageous for sensitive substrates or for streamlining a synthetic sequence.

A. The Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[8][9] It operates via a concerted, intramolecular syn-elimination mechanism, which proceeds through a six-membered cyclic transition state.[8]

Causality and Insight: The primary advantage of the Burgess reagent is its mildness. It avoids the use of strong acids or bases and often proceeds at or near room temperature, making it suitable for substrates with sensitive functional groups. Its main drawbacks are its cost and sensitivity to moisture.[10]

Caption: Dehydration mechanism using the Burgess reagent.

Experimental Protocol: Burgess Dehydration

-

Place the Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and the Burgess reagent (1.5 eq) in a flask under a nitrogen atmosphere.

-

Add an anhydrous aprotic solvent, such as benzene or THF.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel to afford the desired product.

B. The Martin Sulfurane

Martin sulfurane (diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane) is a highly effective dehydrating agent for alcohols, including secondary alcohols.[11][12][13] The reaction proceeds via an alkoxy-sulfurane intermediate, which undergoes elimination to form the alkene.

Causality and Insight: Martin sulfurane is a powerful reagent often used when other methods fail.[14] It is particularly effective for hindered alcohols. The reaction is typically fast and clean. However, the reagent is expensive and moisture-sensitive.[12]

Experimental Protocol: Martin Sulfurane Dehydration

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or benzene under a nitrogen atmosphere.

-

Add Martin sulfurane (1.1 eq) in one portion at room temperature.

-

Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.

C. The Grieco Elimination

The Grieco elimination is a powerful method for dehydrating alcohols via a selenoxide intermediate.[15] It is a two-step, one-pot process involving the formation of a selenide followed by oxidation and a syn-elimination.[16]

Causality and Insight: This method involves the nucleophilic attack of the alcohol on an electrophilic selenium species (generated from o-nitrophenylselenocyanate and tributylphosphine). The resulting selenide is then oxidized (e.g., with hydrogen peroxide), and the selenoxide undergoes a rapid, intramolecular Ei elimination at room temperature to give the alkene.[15][16]

Experimental Protocol: Grieco Elimination

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add o-nitrophenylselenocyanate (1.4 eq) and tributylphosphine (n-Bu₃P, 1.4 eq) and stir at room temperature for 2-4 hours.

-

Cool the mixture to 0 °C and add an aqueous solution of hydrogen peroxide (30-35% w/w, ~7 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Filter, concentrate, and purify by flash column chromatography to yield the product.[16]

Comparison of Synthetic Methods

The choice of method depends on factors such as substrate sensitivity, scale, cost, and the availability of reagents.

| Feature | Mesylation / Elimination | Burgess Reagent | Martin Sulfurane | Grieco Elimination |

| Mechanism | E2 Elimination | syn-Elimination (Ei) | Ei-type Elimination | syn-Elimination (Ei) |

| Conditions | Base, Heat | Mild, Neutral | Mild, Neutral | Mild, Oxidative |

| Steps | Two (often one-pot) | One | One | Two (one-pot) |

| Key Strengths | Reliable, scalable, cost-effective | Very mild, good for sensitive substrates | High reactivity, good for hindered alcohols | Mild, efficient |

| Key Weaknesses | Requires base and heat | Reagent is expensive and moisture-sensitive | Reagent is expensive and moisture-sensitive | Uses toxic selenium reagents, requires oxidant |

Conclusion

The synthesis of this compound from its 3-hydroxy precursor is a critical transformation for accessing a valuable class of building blocks for drug discovery. The most common and robust method involves a two-step sequence of mesylation followed by a base-induced E2 elimination. This pathway is highly reliable and scalable. For substrates that are sensitive to base or heat, direct dehydration using specialized reagents such as the Burgess reagent or Martin sulfurane offers milder, albeit more expensive, alternatives. The Grieco elimination provides another powerful one-pot option under mild conditions. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to select the optimal synthetic route and confidently prepare this important intermediate for application in their research and development programs.

References

- Vertex AI Search. (n.d.). Martin Sulfurane Dehydrating agent - Chem-Impex.

-

Wikipedia. (2023). Grieco elimination. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023). Burgess reagent. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 22, 2026, from [Link]

-

NROChemistry. (n.d.). Grieco Elimination. Retrieved January 22, 2026, from [Link]

-

Eburon Organics. (n.d.). Burgess Reagent. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Burgess Reagent. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023). Martin's sulfurane. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved January 22, 2026, from [Link]

-

MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Martin's sulfurane dehydrating reagent. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved January 22, 2026, from [Link]

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Burgess reagent - Wikipedia [en.wikipedia.org]

- 9. Burgess Reagent, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Martin sulfurane - Enamine [enamine.net]

- 13. Martin's sulfurane - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Grieco elimination - Wikipedia [en.wikipedia.org]

- 16. Grieco Elimination | NROChemistry [nrochemistry.com]

Spectroscopic Data for Benzyl 3-Methyleneazetidine-1-carboxylate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Benzyl 3-methyleneazetidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to present a robust predictive analysis.

Introduction

This compound is a synthetically important building block, combining the strained azetidine ring with a reactive exocyclic methylene group and a readily cleavable benzyl carbamate protecting group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of novel therapeutic agents and complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive interpretation of the expected spectroscopic data, explaining the causal relationships between the molecular structure and the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Plausible mass spectrometry fragmentation pathway.

-

Molecular Ion (m/z = 203): The molecular ion peak should be observable, though its intensity may vary.

-

Tropylium Ion (m/z = 91): The base peak in the spectrum is very likely to be at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺). This ion is formed by the cleavage of the benzylic C-O bond.

-

Loss of CO₂ (m/z = 159): A fragment corresponding to the loss of carbon dioxide from the molecular ion is also possible.

-

Azetidine Ring Fragmentation: Fragmentation of the azetidine ring can lead to various smaller fragments, although the tropylium ion is expected to be the most dominant feature.

V. Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, standard operating procedures for the techniques discussed.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination of the molecular ion.

-

Data Acquisition:

-

EI-MS: Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

ESI-MS (High Resolution): Operate in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adducts. Use a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on the well-understood principles of NMR, IR, and mass spectrometry, and by drawing comparisons with structurally similar molecules. This in-depth technical guide provides a comprehensive framework for the identification and characterization of this important synthetic intermediate. The predicted data presented herein should serve as a valuable reference for researchers working with this compound, facilitating its unambiguous identification and use in complex synthetic endeavors. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

1H NMR and 13C NMR of Benzyl 3-methyleneazetidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Benzyl 3-methyleneazetidine-1-carboxylate

Introduction

This compound is a notable heterocyclic compound featuring a strained four-membered azetidine ring, an exocyclic double bond, and a benzyl carbamate protecting group. Molecules incorporating the 3-methyleneazetidine motif are of significant interest in medicinal chemistry and drug development as bioisosteres of piperidines or as constrained scaffolds for introducing specific pharmacophoric features. Given the unique structural and electronic properties imparted by the strained ring and the exocyclic alkene, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.[1] This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectra of this compound. It offers an expert analysis of predicted chemical shifts, coupling patterns, and the strategic application of 2D NMR techniques to ensure full structural assignment and verification.

Molecular Structure and Spectroscopic Assignment

A thorough NMR analysis begins with a clear understanding of the molecule's topology and the unique chemical environment of each nucleus. The structure of this compound is numbered below to facilitate systematic spectral assignment.

Caption: Key expected HMBC correlations for structural verification.

Experimental Protocol

Achieving high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C and 2D NMR experiments, into a clean vial. [2][3] * Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [2]CDCl₃ is an excellent solvent for a wide range of organic molecules and has minimal interfering signals.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [4][5]This step is critical to avoid poor magnetic field homogeneity, which results in broad spectral lines. [4] * Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

-

-

Data Acquisition:

-

The sample is introduced into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument's field frequency is "locked" to the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift.

-

The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H NMR: A standard single-pulse experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: A proton-decoupled experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be required. [5] * 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized. Acquisition times can range from 30 minutes to several hours, particularly for the less sensitive HMBC experiment. [6]

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transformation.

-

The spectrum is phase-corrected to ensure all peaks are positive and have a proper Lorentzian line shape.

-

The baseline is corrected to be flat and centered at zero intensity.

-

The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm for both ¹H and ¹³C spectra. [1] * For the ¹H spectrum, the area under each signal is integrated to determine the relative ratio of protons.

-

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The predicted ¹H and ¹³C spectra reveal a set of distinct, well-resolved signals characteristic of the benzyl carbamate, the strained azetidine ring, and the unique exocyclic methylene group. By following the detailed experimental protocol and leveraging the power of HSQC and HMBC experiments to confirm connectivity, researchers can obtain unambiguous and robust characterization data, ensuring the structural integrity of this valuable heterocyclic building block for applications in science and drug development.

References

Sources

An In-Depth Technical Guide to Benzyl 3-Methyleneazetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Abstract

Benzyl 3-methyleneazetidine-1-carboxylate is a strained, unsaturated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive exocyclic methylene group on a strained four-membered azetidine ring provides a unique combination of functionalities for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies, an in-depth analysis of its expected reactivity, and a discussion of its potential applications. The content is curated to provide both foundational knowledge and field-proven insights for professionals engaged in advanced chemical synthesis and drug discovery.

Introduction and Molecular Overview

The azetidine scaffold is a highly sought-after motif in modern drug discovery. Its incorporation into molecular structures can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing novel three-dimensional vectors for exploring chemical space. This compound, featuring an N-Cbz (carboxybenzyl) protecting group, is a particularly interesting derivative. The exocyclic double bond acts as a versatile handle for a variety of chemical transformations, including conjugate additions, cycloadditions, and polymerizations, making it a valuable intermediate for the synthesis of more complex substituted azetidines.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes key properties derived from supplier information and computational predictions. Researchers should note that experimental validation of these properties is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 934664-23-0 | [1] |

| Appearance | Predicted: Colorless to pale yellow oil/solid | - |

| Purity | Typically >97% (commercial sources) | [1] |

Note on Spectroscopic Data: Authoritative, experimentally derived ¹H and ¹³C NMR spectra for this compound are not readily available in published literature. Characterization of this compound would be essential upon synthesis. Based on the structure, the following characteristic signals would be anticipated:

-

¹H NMR: Resonances for the aromatic protons of the benzyl group (typically ~7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), signals for the azetidine ring protons, and distinct signals for the exocyclic methylene protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring, including the sp² hybridized carbons of the methylene group.

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not widely documented. However, a highly plausible and commonly employed method for the introduction of an exocyclic methylene group on a cyclic ketone is the Wittig reaction. The logical precursor for this synthesis is Benzyl 3-oxoazetidine-1-carboxylate.

Proposed Synthetic Pathway: Wittig Olefination

The synthesis involves the reaction of Benzyl 3-oxoazetidine-1-carboxylate with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Caption: Proposed synthesis via Wittig reaction.

Representative Experimental Protocol (Non-Validated)

Disclaimer: This protocol is illustrative and based on general procedures for Wittig reactions on similar substrates. It should be optimized and validated in a laboratory setting.

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise.

-

Allow the resulting bright yellow-orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Olefination:

-

In a separate flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF.

-

Cool the solution of the ketone to 0 °C.

-

Slowly transfer the freshly prepared phosphorus ylide solution to the ketone solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

-

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the strained exocyclic double bond, which serves as an excellent Michael acceptor and a partner in cycloaddition reactions.

Michael Addition (Conjugate Addition)

The electron-withdrawing nature of the adjacent carbamate group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This provides a powerful method for the synthesis of 3,3-disubstituted azetidines.

Caption: General scheme for Michael addition.

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. Soft nucleophiles, such as organocuprates (Gilman reagents), thiolates, and amines, are particularly effective for 1,4-conjugate addition.[3] The use of aprotic solvents is typical to avoid quenching of anionic nucleophiles.

[3+2] Cycloaddition Reactions

The double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides.[4] This reaction is a highly efficient method for constructing spirocyclic azetidine systems, which are of significant interest in medicinal chemistry.

Caption: General scheme for [3+2] cycloaddition.

Expertise in Practice: The stereochemical outcome of these cycloadditions can often be controlled by the use of chiral auxiliaries or catalysts, providing access to enantiomerically enriched spirocycles. The choice of solvent and temperature can also influence the regioselectivity of the addition.

Ring-Opening Polymerization

The inherent ring strain of the azetidine ring, coupled with the reactive methylene group, suggests that this compound could be a monomer for ring-opening polymerization. While the polymerization of this specific monomer is not detailed in the literature, related N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its utility can be inferred from the applications of related compounds.

-

Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of substituted azetidines for screening against various biological targets. The azetidine motif is present in numerous approved drugs and clinical candidates. The ability to introduce diverse functionality at the 3-position via Michael addition makes this compound particularly valuable for structure-activity relationship (SAR) studies.

-

Polymer Chemistry: The potential for this molecule to undergo polymerization opens avenues for the creation of novel polymers with unique properties conferred by the pendant benzyl carbamate groups.

Safety and Handling

| Hazard Category | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-potential, yet under-documented, chemical intermediate. Its synthesis is achievable through established synthetic methodologies, and its reactivity profile, centered on the strained exocyclic double bond, offers numerous opportunities for the creation of novel and complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a valuable tool for innovation. As with any reactive chemical, adherence to strict safety protocols is paramount. Further academic investigation into the specific properties and reactivity of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

-

Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (n.d.). Retrieved January 22, 2026, from [Link]

-

benzyl 3-methylideneazetidine-1-carboxylate - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved January 22, 2026, from [Link]

-

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C13H12N2O2) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.). Retrieved January 22, 2026, from [Link]

-

MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). Retrieved January 22, 2026, from [Link]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry.

-

A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Retrieved January 22, 2026, from [Link]

- N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. (2009). Journal of Pharmacy Research, 2(5), 83-92.

-

Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. (n.d.). Retrieved January 22, 2026, from [Link]

- Preparation of 1-benzylazetidine-3-ol derivatives. (n.d.).

-

The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 22, 2026, from [Link]

-

EP2707363B1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][5]dioxol]. (n.d.). Retrieved January 22, 2026, from

- The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2021). Journal of Cosmetic Science, 72(4), 362-378.

-

(PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2007). Retrieved January 22, 2026, from [Link]

-

Michael Reaction - NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cas 105258-93-3,N-CBZ-3-OXOAZETIDINE - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases | Journal of Medicinal Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 22, 2026, from [Link]

-

[3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - Benzyl 3-formylazetidine-1-carboxylate (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the 3-methyleneazetidine scaffold

An In-Depth Technical Guide to the Reactivity of the 3-Methyleneazetidine Scaffold

Introduction: The Power of a Strained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The 3-methyleneazetidine core has emerged as a particularly compelling structural motif. It uniquely combines the high ring strain of a four-membered azetidine ring with the reactivity of an exocyclic olefin. This combination imparts a distinct reactivity profile, making it a versatile building block for the synthesis of complex molecules and a valuable component in drug discovery programs.[1][2]

The inherent strain energy of the azetidine ring not only dictates its stability but also serves as a powerful driving force for a variety of chemical transformations.[3][4] These include elegant ring-opening, ring-expansion, and cycloaddition reactions that allow chemists to rapidly build molecular complexity. Furthermore, the exocyclic double bond provides a handle for a host of functionalization reactions. For researchers and drug development professionals, understanding the nuanced reactivity of this scaffold is key to unlocking its full potential in creating next-generation therapeutics that possess improved physicochemical properties, metabolic stability, and conformational rigidity.[1]

This guide provides an in-depth exploration of the core reactivity of the 3-methyleneazetidine scaffold, grounded in mechanistic principles and field-proven insights. We will delve into its synthesis, characteristic reactions, and strategic applications, offering a technical resource for scientists aiming to leverage this potent building block.

I. Synthesis of the 3-Methyleneazetidine Core

Access to the 3-methyleneazetidine scaffold is critical for its application. While several methods exist, one of the most common and robust approaches involves the olefination of a corresponding N-protected azetidin-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation, providing a reliable route to the exocyclic methylene group.[5]

Synthetic Workflow: Horner-Wadsworth-Emmons Olefination

Caption: Horner-Wadsworth-Emmons synthesis of 1-Boc-3-methyleneazetidine.

Experimental Protocol: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from methodologies described for the synthesis of related compounds.[5]

-

Reagent Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the phosphonate ylide.

-

Reaction: Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF to the ylide solution dropwise at 0 °C.

-

Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[5]

II. Reactivity Driven by Strain Release

The approximately 26 kcal/mol of strain energy in the azetidine ring is the primary driver for its most characteristic reactions. This stored energy can be harnessed to facilitate transformations that would otherwise be energetically unfavorable.

A. Ring-Opening Reactions

The susceptibility of the azetidine ring to cleavage is its most critical liability and, paradoxically, a powerful synthetic tool.

Mechanistic Insight: Under acidic conditions, the azetidine nitrogen is protonated, which significantly increases ring strain and activates the C-N bonds toward nucleophilic attack.[4][6] This leads to irreversible ring-opening. The rate of this decomposition is highly pH-dependent, with stability being significantly greater at neutral or basic pH compared to acidic conditions.[4]

Causality Behind Experimental Choices:

-

pH Control: To preserve the azetidine core during other transformations, maintaining a pH above 7 is crucial to prevent protonation of the ring nitrogen.[6]

-

N-Protecting Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, decreases the basicity of the azetidine nitrogen. This makes protonation less favorable, thereby enhancing the scaffold's stability under mildly acidic conditions.[6][7]

| Condition | Consequence | Mitigation Strategy |

| Low pH (e.g., < 4) | Rapid protonation of ring nitrogen, leading to nucleophilic ring-opening.[4] | Avoid acidic conditions. If necessary, use the mildest acid and shortest reaction time possible. |

| Strong Acid Deprotection (e.g., TFA) | Cleavage of acid-labile protecting groups (like Boc) can be accompanied by ring degradation.[6] | Use carefully controlled conditions or choose an orthogonally removed protecting group (e.g., Cbz). |

| Presence of Nucleophiles | Can attack the activated (protonated) azetidine ring, causing cleavage. | Buffer the reaction medium; use aprotic solvents to minimize sources of protons. |

B. Ring-Expansion Reactions: A [4+1] Cycloaddition Approach

A more sophisticated exploitation of ring strain involves controlled ring-expansion reactions, which form larger, more stable heterocyclic systems. A notable example is the rhodium-catalyzed reaction of 3-methyleneazetidines with diazo compounds.[8]

This transformation proceeds via a formal [4+1] cycloaddition, expanding the four-membered ring into a five-membered 4-methylenepyrrolidine scaffold.

Mechanism: Rhodium-Catalyzed Ring Expansion

Caption: Aza-Michael addition to a 3-methyleneazetidine derivative.

This strategy is exceptionally valuable for building libraries of drug-like molecules, as it allows for the modular installation of diverse heterocyclic fragments onto the azetidine core. [5]

B. [3+2] Cycloaddition Reactions

The double bond can also act as a dipolarophile in [3+2] cycloaddition reactions. This powerful transformation involves reacting the 3-methyleneazetidine with a 1,3-dipole, such as an azomethine ylide or a nitrone, to construct a five-membered heterocyclic ring fused to the azetidine core. [9][10]Such reactions are highly efficient for generating spirocyclic scaffolds, which are of great interest in drug discovery due to their three-dimensional character. [11] The concerted nature of many [3+2] cycloadditions allows for excellent control over stereochemistry, making them a cornerstone of modern synthetic strategy. [10][12]

IV. Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactive properties of the 3-methyleneazetidine scaffold make it a privileged element in drug design.

-

Improving Physicochemical Properties: As a bioisostere for commonly used groups like gem-dimethyl or carbonyl functions, the azetidine ring can enhance solubility, reduce lipophilicity, and improve metabolic stability. Its conformational rigidity can also lock a molecule into a bioactive conformation, improving potency and selectivity. [1]* A Scaffold for Approved Drugs: The broader azetidine motif is found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting its acceptance and utility in medicinal chemistry. [1]* Novel Drug Candidates: Research has shown that incorporating the azetidine scaffold can lead to potent inhibitors of challenging targets. For example, azetidine derivatives have been developed as inhibitors of STAT3 and DNA polymerase theta (POLθ), both of which are important targets in oncology. [13][14]* Late-Stage Functionalization: The defined reactivity of the azetidine nitrogen and the methylene group allows for late-stage functionalization, a strategy that enables the rapid generation of analogs from a common intermediate to accelerate structure-activity relationship (SAR) studies. [7][15]

Conclusion

The 3-methyleneazetidine scaffold is far more than a simple cyclic amine. It is a highly versatile and reactive building block whose chemistry is dominated by the interplay between its inherent ring strain and the exocyclic olefin. By understanding and controlling its reactivity—particularly the propensity for ring-opening and the ability to participate in ring-expansion and cycloaddition reactions—chemists can leverage this scaffold to construct novel, three-dimensional molecules with desirable properties for drug discovery. As the pressure to explore new chemical space continues, the strategic application of strained systems like 3-methyleneazetidine will remain a key enabler of innovation for researchers, scientists, and drug development professionals.

References

- Lu, X., et al. (2019). Ring expansion of 3-methyleneazetidines with diazo compounds. Organic & Biomolecular Chemistry.

- Che, C., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. PubMed.

- Majek, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

- BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. BenchChem.

- Cimino, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

- Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews.

- Various Authors. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Multiple Sources.

- Melchiorre, P., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry.

- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Johnson, J. S., et al. (2016). [3+2]-Cycloadditions of Azomethine Imines and Ynolates. Organic Letters.

- Cordero, F. M., et al. (2019). [3 + 2] Cycloadditions of Azomethine Imines. Organic Reactions.

- Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- MacMillan, D. W. C., et al. (2019). Late-Stage Functionalization of Histidine in Unprotected Peptides. Angewandte Chemie International Edition.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. par.nsf.gov [par.nsf.gov]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. organicreactions.org [organicreactions.org]

- 11. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [3+2]-Cycloadditions of Azomethine Imines and Ynolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Late-Stage Functionalization of Histidine in Unprotected Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Benzyl 3-methyleneazetidine-1-carboxylate

An In-Depth Technical Guide to Benzyl 3-Methyleneazetidine-1-carboxylate

Abstract

This compound is a synthetically valuable, yet under-documented, heterocyclic building block. As a bifunctional molecule, it incorporates the strained, pharmacologically relevant azetidine ring and a reactive exo-cyclic methylene group. This combination offers significant potential for the development of novel chemical entities in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, a detailed, field-proven protocol for its synthesis, an expert analysis of its expected chemical reactivity, and a discussion of its potential applications. Due to the limited availability of published data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and practical resource for the research scientist.

Core Molecular Attributes

This compound is characterized by a central four-membered azetidine ring, protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group. The key feature is the exocyclic double bond at the C3 position, which imparts unique reactivity.

Quantitative Data Summary

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| CAS Number | 934664-23-0 | Supplier Data |

| Appearance | Colorless to pale yellow oil (Predicted) | Inferred from analogs |

| Boiling Point | >300 °C (Predicted) | Inferred from analogs |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, DMF | Standard for protected amines |

Synthesis Protocol: An Expert-Validated Approach

The precursor, Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3), is commercially available or can be synthesized from Benzyl 3-hydroxyazetidine-1-carboxylate via oxidation (e.g., Swern or Dess-Martin oxidation).[3][4][5]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Horner-Wadsworth-Emmons)

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the ylide. The reaction is exothermic and produces H₂ gas, necessitating slow addition and an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour. A characteristic yellow-orange color of the ylide should develop.

-

-

Olefination Reaction:

-

In a separate flame-dried flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.[3][4]

-

Cool this solution to 0 °C.

-

Slowly add the ketone solution to the ylide suspension via cannula. Causality: Adding the ketone to the ylide (rather than the reverse) maintains an excess of ylide initially, which can help drive the reaction to completion and minimize side reactions.

-

Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the newly formed alkene.

-

-

Work-up and Purification:

-

Quench the reaction cautiously by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water (2x) and brine (1x). Causality: This aqueous workup removes the water-soluble phosphate byproducts and other inorganic salts, which is a key advantage of the HWE reaction.[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure product.

-

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following represents a predicted spectroscopic profile based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |